(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
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Overview
Description
The compound ®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid is a complex organic molecule featuring multiple bicyclic structures. These structures are notable for their rigidity and unique spatial arrangements, which can impart specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions and reagents. One of the key steps is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for such complex molecules often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed reactions can yield a variety of oxygenated 2-azabicyclo[2.2.1]heptanes .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique bicyclic structures make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s rigid structure can be used to study the effects of spatial arrangement on biological activity. It can serve as a model compound for understanding the interactions between small molecules and biological macromolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structures can fit into binding sites on proteins or other macromolecules, potentially altering their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various applications, including as intermediates in organic synthesis.
2-azabicyclo[2.2.1]heptanes: These compounds are synthesized via palladium-catalyzed reactions and have similar structural features.
Uniqueness
The uniqueness of ®-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid lies in its combination of multiple bicyclic structures, which can impart specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C26H30N2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid |
InChI |
InChI=1S/C19H22N2O.C7H8O4/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;8-6(9)4-1-3-2-5(4)7(10)11-3/h2-7,9,13-14,18-19,22H,1,8,10-12H2;3-5H,1-2H2,(H,8,9)/t13?,14?,18?,19-;3-,4-,5?/m11/s1 |
InChI Key |
BDVKLMPZTGFPDI-MGWPMRMNSA-N |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)O.C1[C@@H]2CC([C@@H]1C(=O)O)C(=O)O2 |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C1C2CC(C1C(=O)O2)C(=O)O |
Origin of Product |
United States |
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